molecular formula C18H15N3O3 B6347481 4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine CAS No. 1354922-78-3

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Cat. No. B6347481
CAS RN: 1354922-78-3
M. Wt: 321.3 g/mol
InChI Key: ZNWXCHVUZLTKJF-UHFFFAOYSA-N
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, commonly referred to as “DMPP”, is a synthetic organic compound that has recently gained attention in the scientific community due to its wide range of potential applications. DMPP is a small molecule that has been used in a variety of research studies to study the biological effects of various compounds, including its ability to act as an agonist for certain receptors. DMPP has been shown to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

DMPP has been used in a variety of scientific research applications, including drug discovery, pharmacology, and biochemistry. In drug discovery, DMPP has been used to study the effects of various compounds on various biological systems. In pharmacology, DMPP has been used to study the effects of various compounds on various receptors, as well as their potential to act as agonists or antagonists of those receptors. In biochemistry, DMPP has been used to study the biochemical and physiological effects of various compounds, as well as their potential to interact with various enzymes.

Mechanism of Action

The mechanism of action of DMPP is not fully understood, however, it has been proposed that DMPP may act as an agonist for certain receptors. In particular, DMPP has been proposed to act as an agonist for the serotonin 5-HT1A receptor and the dopamine D2 receptor. Additionally, DMPP has been proposed to act as an antagonist for the dopamine D3 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPP have been studied in a variety of research studies. In general, DMPP has been shown to have a variety of effects on various biological systems, including the modulation of neurotransmitter release and the modulation of cell signaling pathways. Additionally, DMPP has been shown to have a variety of effects on various receptors, including the modulation of receptor activation and the modulation of receptor desensitization.

Advantages and Limitations for Lab Experiments

DMPP has several advantages and limitations for laboratory experiments. One of the main advantages of DMPP is its small size, which allows it to be easily synthesized and used in various experiments. Additionally, DMPP is relatively stable, which makes it suitable for long-term experiments. However, DMPP is not water-soluble, which can limit its use in certain experiments. Additionally, DMPP is not very selective, which can limit its use in certain experiments.

Future Directions

The future directions for DMPP research are numerous and varied. One potential future direction is the development of more selective agonists and antagonists for various receptors. Additionally, further research into the biochemical and physiological effects of DMPP could lead to the development of novel therapeutic agents. Additionally, further research into the mechanism of action of DMPP could lead to the development of new and improved drug delivery systems. Finally, further research into the synthesis methods of DMPP could lead to the development of more efficient and cost-effective synthesis methods.

Synthesis Methods

DMPP can be synthesized through a variety of methods, including a one-pot synthesis, a three-step synthesis, and a four-step synthesis. The one-pot synthesis involves the reaction of 2-amino-6-methoxy-1,3-benzodioxole and 3-methoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst. The three-step synthesis involves the reaction of 2-amino-6-methoxy-1,3-benzodioxole and 3-methoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst, followed by the reaction of the resulting product with pyrimidine. The four-step synthesis involves the reaction of 2-amino-6-methoxy-1,3-benzodioxole and 3-methoxy-4-hydroxybenzaldehyde in the presence of an acid catalyst, followed by the reaction of the resulting product with pyrimidine and then with a base.

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-22-13-4-2-3-11(7-13)14-9-15(21-18(19)20-14)12-5-6-16-17(8-12)24-10-23-16/h2-9H,10H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWXCHVUZLTKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

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